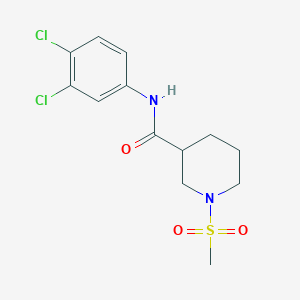![molecular formula C17H17Cl3N2O2S B4366862 1-(2-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4366862.png)
1-(2-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is a chemical compound that has been studied extensively in scientific research due to its potential applications in pharmacology and medicine. This compound is commonly referred to as CBP, and it is classified as a piperazine derivative. CBP has been studied for its potential use as a therapeutic agent due to its unique chemical properties and potential for targeting specific biological pathways.
Wirkmechanismus
The exact mechanism of action of CBP is not fully understood, but it is believed to work by modulating certain neurotransmitters in the brain. CBP has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood and behavior. CBP may also affect other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
CBP has been shown to have a variety of biochemical and physiological effects in laboratory experiments. This compound has been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. CBP has also been shown to have antioxidant properties, which may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CBP in laboratory experiments is its high affinity for certain receptors in the brain. This makes it a potential candidate for the development of new drugs. However, there are also some limitations to using CBP in laboratory experiments. For example, the synthesis of CBP requires specialized equipment and expertise, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on CBP. One area of research could focus on the development of new drugs based on the chemical structure of CBP. Another area of research could focus on the potential use of CBP in the treatment of specific diseases, such as cancer or Alzheimer's disease. Additionally, future research could explore the potential use of CBP in combination with other drugs or therapies.
Wissenschaftliche Forschungsanwendungen
CBP has been studied extensively in scientific research for its potential applications in pharmacology and medicine. This compound has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. CBP has been shown to have a high affinity for certain receptors in the brain, which makes it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2,5-dichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2S/c18-14-5-6-16(20)17(11-14)25(23,24)22-9-7-21(8-10-22)12-13-3-1-2-4-15(13)19/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAWPIQKGZABHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorobenzyl)piperazine hydrochloride](/img/structure/B4366789.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4366794.png)
![4-chloro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366798.png)
![4-chloro-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366800.png)
![4-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366804.png)
![4-chloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366806.png)
![4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366810.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366818.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366822.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4366835.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4366840.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4366857.png)

